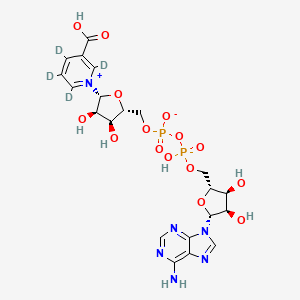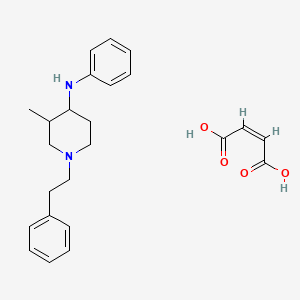
rac-cis Despropionyl Mefentanyl Maleate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-cis Despropionyl Mefentanyl Maleate Salt: is a synthetic opioid compound that belongs to the fentanyl analog family. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. This compound is a derivative of mefentanyl, which is itself a potent opioid analgesic. The maleate salt form enhances its stability and solubility, making it suitable for various research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis Despropionyl Mefentanyl Maleate Salt involves several steps, starting from basic chemical precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, a common structure in many opioid compounds.
N-alkylation: The piperidine ring undergoes N-alkylation with appropriate alkyl halides to introduce the necessary side chains.
Despropionylation: The despropionylation step involves the removal of the propionyl group from the precursor compound.
Formation of Maleate Salt: The final step involves the reaction of the despropionyl mefentanyl with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
rac-cis Despropionyl Mefentanyl Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can have varying pharmacological properties and are often studied for their potential therapeutic applications .
科学研究应用
rac-cis Despropionyl Mefentanyl Maleate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new opioid formulations and in forensic toxicology for the detection of fentanyl analogs in biological samples
作用机制
The mechanism of action of rac-cis Despropionyl Mefentanyl Maleate Salt involves its interaction with opioid receptors in the central nervous system. The compound binds to the mu-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate. This results in analgesia and sedation. The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathway and the modulation of ion channels .
相似化合物的比较
rac-cis Despropionyl Mefentanyl Maleate Salt is compared with other fentanyl analogs such as:
3-Methylfentanyl: Known for its high potency, 3-Methylfentanyl is estimated to be between 400 and 6000 times stronger than morphine.
Carfentanil: One of the most potent opioids, used primarily for large animal anesthesia.
Ohmefentanyl: Another highly potent fentanyl analog with significant analgesic properties.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and potential therapeutic applications .
属性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-methyl-N-phenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-17-16-22(14-12-18-8-4-2-5-9-18)15-13-20(17)21-19-10-6-3-7-11-19;5-3(6)1-2-4(7)8/h2-11,17,20-21H,12-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
CMQYSLCPMIHEDB-BTJKTKAUSA-N |
手性 SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


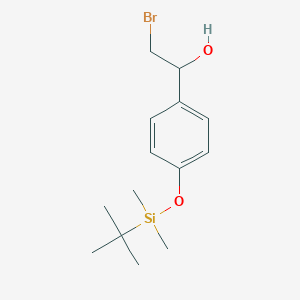
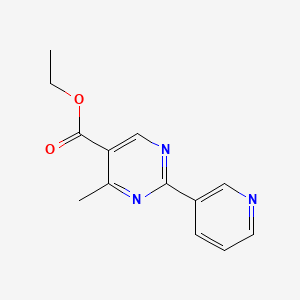
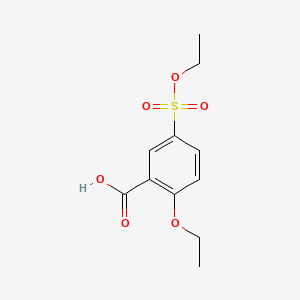
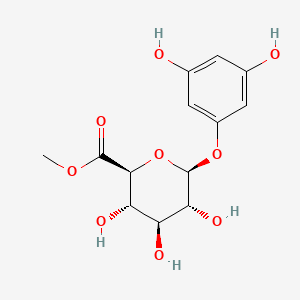
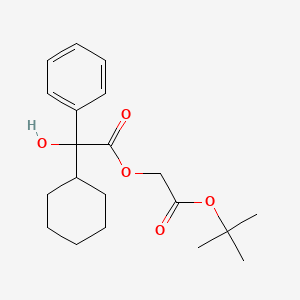

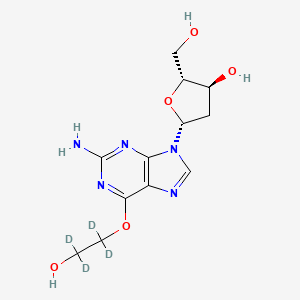
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
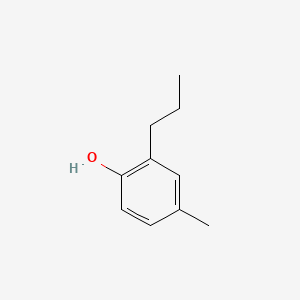
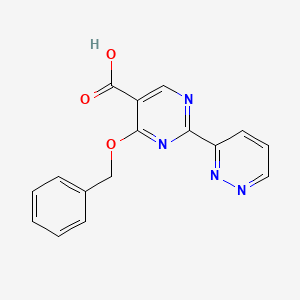
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
